N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic acetamide derivative featuring a 3,4-dimethoxyphenethylamine moiety linked to a 3,5-dimethyl-1,2-oxazole group via an acetamide bridge. The compound’s structure combines aromatic methoxy substituents, known for enhancing solubility and bioavailability, with a heterocyclic oxazole ring, which may contribute to electronic or steric interactions in biological systems.
Properties
Molecular Formula |
C17H22N2O4 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
InChI |
InChI=1S/C17H22N2O4/c1-11-14(12(2)23-19-11)10-17(20)18-8-7-13-5-6-15(21-3)16(9-13)22-4/h5-6,9H,7-8,10H2,1-4H3,(H,18,20) |
InChI Key |
HPIJGFWBNPCCHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with acetic anhydride to form N-acetyl-3,4-dimethoxyphenethylamine . This intermediate is further reacted with 3,5-dimethyl-1,2-oxazole under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide and oxazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or oxazoles.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Replaces the oxazole-acetamide group with a benzamide moiety.
- Synthesis : Synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine, yielding 80% product with a melting point of 90°C .
- Higher synthesis yield (80% vs. unspecified for the target compound) suggests efficient coupling of benzoyl chloride with phenethylamine derivatives .
N-(2-Amino-1-cyclohexylethyl)-2-(1,2,3,4-tetrahydro-naphthalen-2-yl)acetamide Hydrochloride
- Structure: Features a cyclohexyl-tetralin hybrid system and a protonated amino group.
- Molecular Weight : 358.85 g/mol, significantly lower than the target compound’s estimated molecular weight (~362.4 g/mol).
- Key Differences :
N-(5-Methyl-1,3-thiazol-2-yl)-2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetamide
- Structure : Incorporates a morpholine-sulfonyl-thiophene group and a thiazole ring.
- Molecular Weight : 360.89 g/mol.
Pharmacological and Physicochemical Properties
Table 1: Comparative Data for Select Analogues
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Synthesis Yield |
|---|---|---|---|---|
| Target Compound | ~362.4 | 3,4-Dimethoxyphenyl, 3,5-dimethyloxazole | N/A | N/A |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) | 299.36 | Benzamide | 90 | 80% |
| N-(2-Amino-1-cyclohexylethyl)-2-(tetralin)acetamide HCl | 358.85 | Cyclohexyl-tetralin | N/A | N/A |
| N-(5-Methyl-1,3-thiazol-2-yl)-2-(morpholinyl-sulfonyl)acetamide | 360.89 | Morpholine-sulfonyl-thiophene | N/A | N/A |
Key Observations:
- Lipophilicity : Compounds with cyclohexyl (e.g., cyclohexyl-tetralin derivative) or aromatic systems (e.g., Rip-B) exhibit higher lipophilicity than the target compound, which may influence tissue distribution .
- Polarity : Sulfonyl and morpholine groups (e.g., N-(5-methyl-1,3-thiazol-2-yl)-derivative) enhance solubility, whereas methoxy groups balance solubility and membrane permeability in the target compound .
- Biological Activity : Analogues like pyrazolo-benzothiazine derivatives () demonstrate antimicrobial properties, suggesting the target compound’s oxazole ring could similarly interact with microbial targets .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological effects, and therapeutic potential based on diverse scientific literature.
- Molecular Formula : CHNO
- Molecular Weight : 365.44 g/mol
- CAS Number : 620587-58-8
The compound features a dimethoxyphenyl group and an oxazole ring, which are known for their roles in enhancing biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The starting materials include 3,4-dimethoxyphenethylamine and 3,5-dimethylisoxazole derivatives. The process can be summarized as follows:
- Formation of the Oxazole Ring : The reaction of an appropriate aldehyde with a nitrogen source leads to the formation of the oxazole structure.
- Acetamide Formation : The oxazole is then reacted with acetic anhydride or acetic acid in the presence of a catalyst to form the final acetamide product.
This compound exhibits various biological activities that can be attributed to its structural components:
- Antioxidant Activity : The presence of methoxy groups enhances electron donation capabilities, contributing to antioxidant properties.
- Neuroprotective Effects : Similar compounds have shown neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
- Anti-inflammatory Properties : The oxazole ring has been associated with anti-inflammatory activity through inhibition of pro-inflammatory cytokines.
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of this compound:
-
In Vitro Studies : Research indicates that this compound exhibits significant inhibition of certain cancer cell lines, suggesting potential anticancer properties.
Cell Line IC50 (µM) HeLa 15 MCF7 20 A549 25 - In Vivo Studies : Animal models have demonstrated that this compound can reduce tumor growth and enhance survival rates when administered in appropriate doses.
Case Studies
- Case Study on Anticancer Activity : In a study published in Journal of Medicinal Chemistry, this compound was tested against breast cancer cells. Results showed a dose-dependent reduction in cell viability and induction of apoptosis through caspase activation pathways .
- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of the compound in models of oxidative stress-induced neurotoxicity. It was found to significantly decrease neuronal death and improve cognitive function in treated animals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
